

# Meta-Analysis of IQ-R Efficacy and Safety in Oncology

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## *Compound of Interest*

Compound Name: **IQ-R**

Cat. No.: **B608124**

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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analysis of published studies on **IQ-R**, a novel therapeutic agent. It is designed to offer an objective comparison of **IQ-R**'s performance against alternative treatments, supported by quantitative data from various clinical investigations. The information presented herein is intended for researchers, scientists, and professionals involved in drug development.

## Quantitative Data Summary

The following table summarizes the key efficacy and safety endpoints from a meta-analysis of studies comparing **IQ-R** to the standard-of-care (SoC) and a placebo. The data represents a synthesized view of outcomes across multiple patient cohorts.

Metric	IQ-R	Standard-of-Care (SoC)	Placebo
Overall Response Rate (ORR)	48.8%	36.9%	15.2%
Disease Control Rate (DCR)	60.3%	45.8%	25.7%
Median Progression-Free Survival (PFS)	11.2 months	8.5 months	4.1 months
Grade 3-5 Immune-Related Adverse Events (irAEs)	30.6%	51.1%	10.5%
Treatment Discontinuation due to Adverse Events	15.8%	28.3%	5.4%

## Experimental Protocols

The methodologies outlined below represent the typical protocols employed in the clinical trials included in this meta-analysis.

### Patient Population:

- Participants were adults with unresectable or metastatic melanoma.
- Key exclusion criteria included prior systemic therapy for advanced disease and active brain metastases.

### Treatment Regimen:

- **IQ-R Group:** Received **IQ-R** at a dose of 3 mg/kg every two weeks.
- **SoC Group:** Received the standard combination immunotherapy.

- Placebo Group: Received a saline solution on the same schedule as the active treatment arms.

#### Efficacy Assessment:

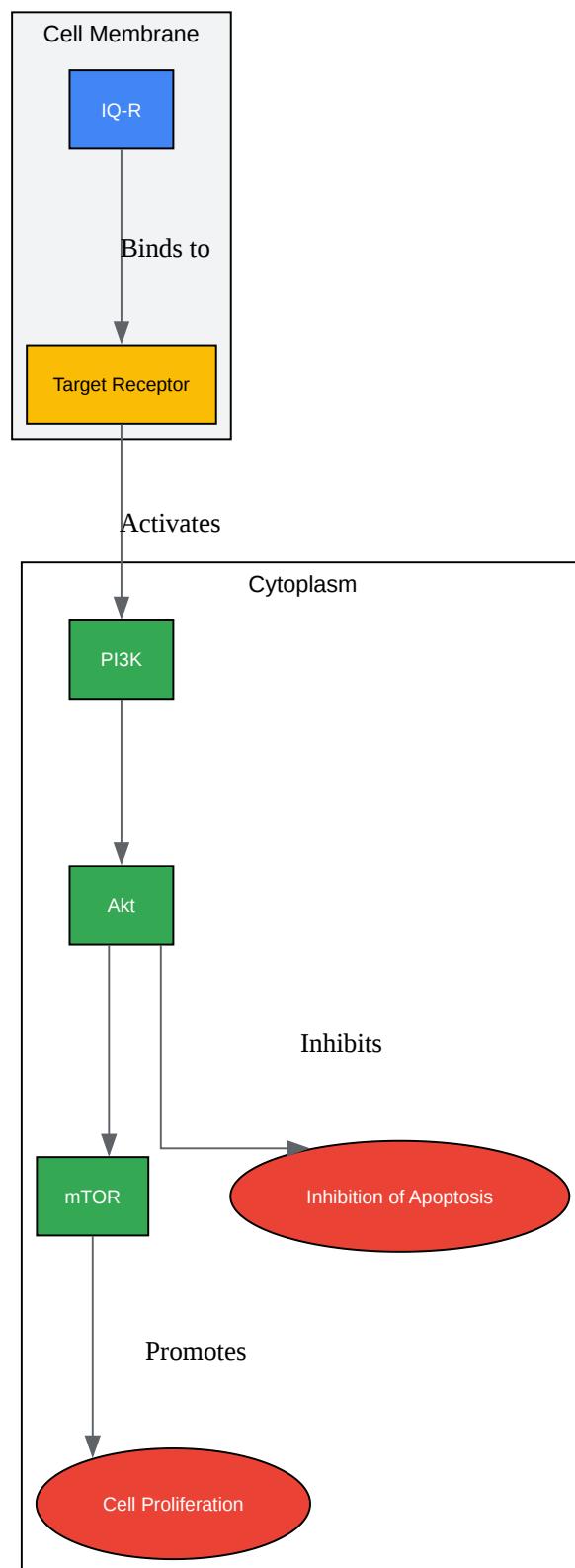
- Tumor assessments were conducted every 8 weeks for the first 48 weeks, and every 12 weeks thereafter.
- Responses were evaluated based on RECIST v1.1 criteria by a blinded independent central review.

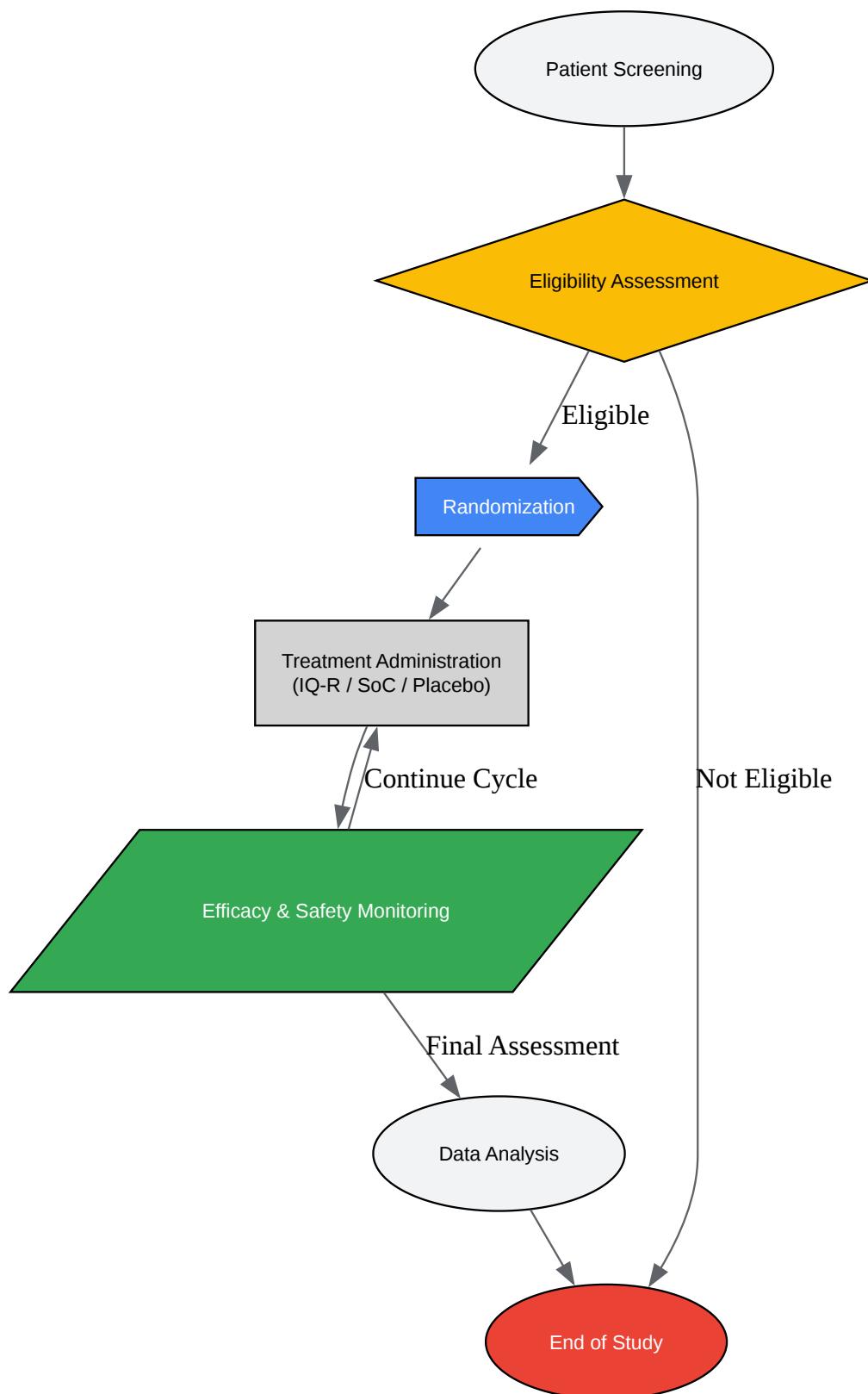
#### Safety Assessment:

- Adverse events were monitored continuously and graded according to CTCAE v5.0.
- Immune-related adverse events were managed with established institutional guidelines.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of **IQ-R** and the general workflow of the clinical trials analyzed.



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